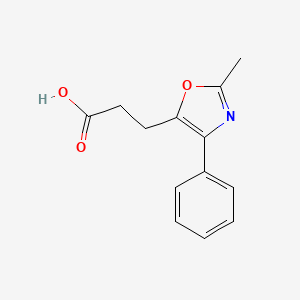
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid is a chemical compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by a propanoic acid group attached to the oxazole ring, which is substituted with a methyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-1,3-oxazole with a suitable propanoic acid derivative under acidic or basic conditions. The reaction may require a catalyst to facilitate the cyclization process. The choice of solvent, temperature, and reaction time can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring or the propanoic acid group.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring or the propanoic acid group are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving oxazole derivatives.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid involves its interaction with molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenyl-1,3-oxazole: Lacks the propanoic acid group, making it less versatile in certain applications.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid: Contains an oxadiazole ring instead of an oxazole ring, leading to different chemical properties and reactivity.
3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1H-indol-1-yl}propanoic acid: Features an indole ring, which imparts unique biological activities.
Uniqueness
3-(2-Methyl-4-phenyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring and the presence of the propanoic acid group. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.
Propriétés
Numéro CAS |
89149-93-9 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO3/c1-9-14-13(10-5-3-2-4-6-10)11(17-9)7-8-12(15)16/h2-6H,7-8H2,1H3,(H,15,16) |
Clé InChI |
DFPFEEAAQNAJCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)CCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













